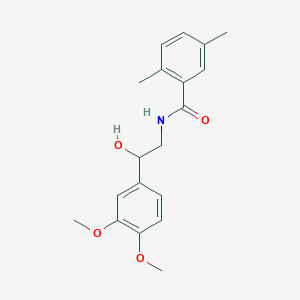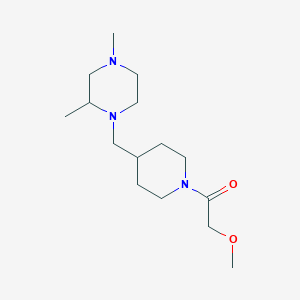
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has shown promising results in various scientific research studies.
Scientific Research Applications
Synthesis and Ligand Evaluation
Research on related compounds has explored their synthesis and evaluation as ligands for mapping specific receptor sites, such as dopamine D2 receptors. For instance, the study by Penjišević et al. (2016) synthesized new compounds to probe the dopamine D2 receptor arylpiperazine binding site, demonstrating the utility of these chemicals in understanding receptor-ligand interactions and potentially aiding in the design of new therapeutic agents (Penjišević et al., 2016).
Structural Analysis
Another aspect of research involves the structural analysis of compounds, as seen in the work of Dega-Szafran et al. (2006), who studied the complex of 1,4-dimethylpiperazine mono-betaine with p-hydroxybenzoic acid through X-ray diffraction. This type of research provides insights into the molecular configurations and interactions that are crucial for the development of new materials or pharmaceuticals (Dega-Szafran et al., 2006).
Antimicrobial Studies
Compounds structurally related to 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone have been explored for their antimicrobial properties. Prakash et al. (2013) synthesized and characterized compounds for their potential antimicrobial activities, highlighting the importance of these molecules in developing new antimicrobial agents (Prakash et al., 2013).
properties
IUPAC Name |
1-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-13-10-16(2)8-9-18(13)11-14-4-6-17(7-5-14)15(19)12-20-3/h13-14H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLSEBHFIUYWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)COC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine hcl](/img/structure/B2681914.png)
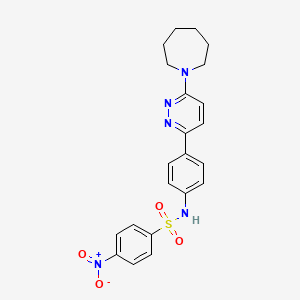
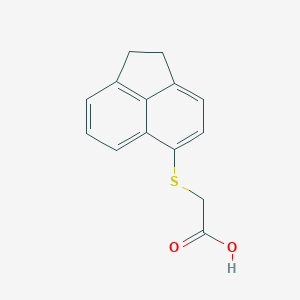
![2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2681918.png)

![6-(((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-((tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2681921.png)

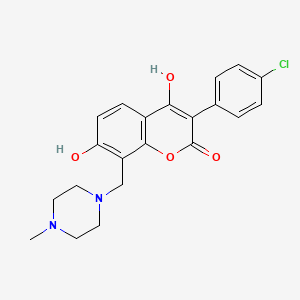
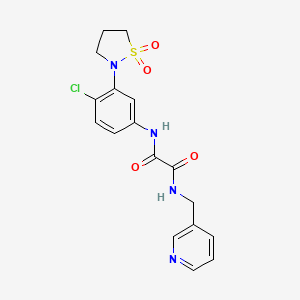

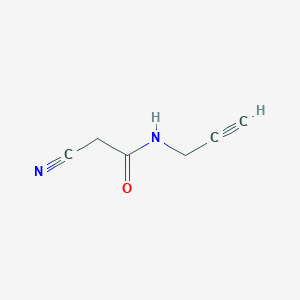
![4-(4-Benzhydrylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2681933.png)
